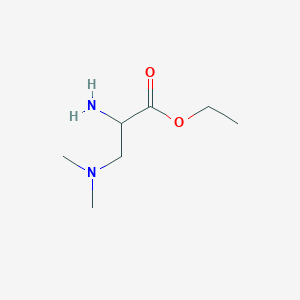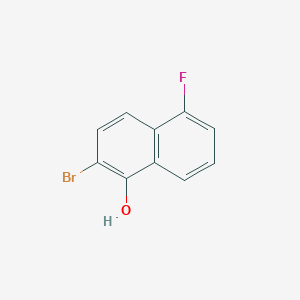
2-Bromo-5-fluoronaphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoronaphthalen-1-OL is an organic compound with the molecular formula C10H6BrFO It is a derivative of naphthalene, characterized by the presence of bromine and fluorine atoms on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoronaphthalen-1-OL typically involves the bromination and fluorination of naphthalene derivatives. One common method involves the use of Selectfluor as a fluorinating agent in acetonitrile at room temperature, followed by the addition of sodium dithionite in water and isopropyl alcohol under an inert atmosphere . The reaction mixture is then stirred and the product is extracted using ethyl acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-fluoronaphthalen-1-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction reactions can produce ketones or alkanes, respectively.
Applications De Recherche Scientifique
2-Bromo-5-fluoronaphthalen-1-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorescence or enhanced stability.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoronaphthalen-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Bromo-5-fluorotoluene: Similar in structure but with a methyl group instead of a hydroxyl group.
6-Bromo-1-fluoronaphthalen-2-ol: Another naphthalene derivative with bromine and fluorine atoms at different positions.
Uniqueness: 2-Bromo-5-fluoronaphthalen-1-OL is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring, along with a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6BrFO |
|---|---|
Poids moléculaire |
241.06 g/mol |
Nom IUPAC |
2-bromo-5-fluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H6BrFO/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h1-5,13H |
Clé InChI |
IQGVCTOZWLUSHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)Br)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


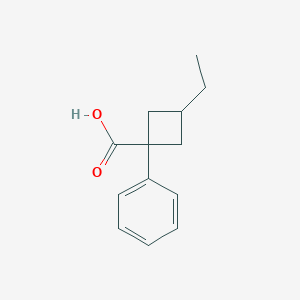
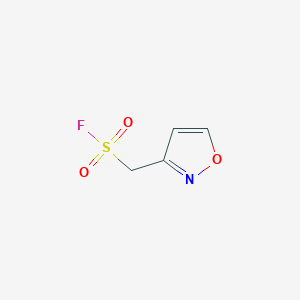
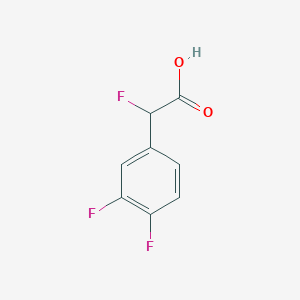
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
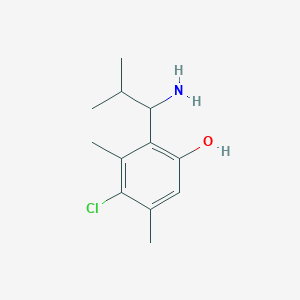
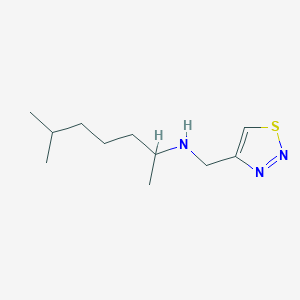
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
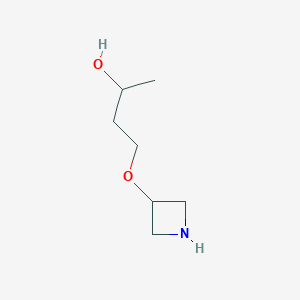
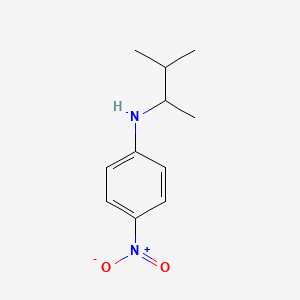
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
